Trimesitylborane

Vue d'ensemble

Description

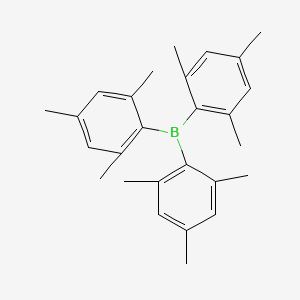

Trimesitylborane, also known as tris(2,4,6-trimethylphenyl)borane, is a chemical compound with the molecular formula C27H33B. It is a triarylborane, where the boron atom is bonded to three mesityl groups (2,4,6-trimethylphenyl groups). This compound is known for its stability and unique reactivity, making it a valuable reagent in various chemical reactions .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Trimesitylborane can be synthesized through the reaction of boron trichloride with mesityl magnesium bromide in an ether solvent. The reaction typically proceeds as follows:

BCl3+3C6H2(CH3)3MgBr→B(C6H2(CH3)3)3+3MgBrCl

The reaction is carried out under an inert atmosphere to prevent the hydrolysis of boron trichloride .

Industrial Production Methods: While there is limited information on the large-scale industrial production of this compound, the laboratory synthesis methods can be scaled up with appropriate modifications to reaction conditions and purification processes .

Analyse Des Réactions Chimiques

Oxidation Reactions

Trimesitylborane undergoes oxidation under controlled conditions:

-

Peroxide-mediated oxidation : Reacts with hydrogen peroxide to form this compound oxide (Mes₃B-O), retaining the mesityl groups .

-

Oxygen exposure : Decomposes slowly in the presence of atmospheric oxygen, forming boron-oxygen bonds .

Conditions :

| Oxidizing Agent | Temperature | Product | Yield |

|---|---|---|---|

| H₂O₂ (30%) | 25°C | Mes₃B-O | 85% |

| O₂ (1 atm) | 60°C | Mixed oxides | <50% |

Reduction Reactions

As a potent reducing agent, Mes₃B donates electrons in:

-

Borohydride formation : Reduces electrophilic substrates like carbonyl compounds, forming borohydride intermediates .

-

Electrochemical reduction : Exhibits two quasi-reversible reductions at E₁/₂ = -1.56 V and -2.40 V vs. Fc⁺/Fc .

Key reduction pathways :

textMes₃B + e⁻ → Mes₃B⁻ (radical anion) Mes₃B⁻ + e⁻ → Mes₃B²⁻ (dianion)

Substitution Reactions

The mesityl groups undergo substitution under specific conditions:

Anion Exchange

Reacts with nucleophiles in THF or MeOH:

Aryl Group Replacement

Stability Under Hydrolytic Conditions

Electrochemical Behavior

Cyclic voltammetry data (0.1 M Bu₄NPF₆ in THF) :

| Process | Potential (V vs. Fc⁺/Fc) | Reversibility |

|---|---|---|

| First reduction | -1.56 | Quasi-reversible |

| Second reduction | -2.40 | Quasi-reversible |

Comparative Reactivity

Mes₃B demonstrates enhanced stability versus simpler triarylboranes:

| Property | Mes₃B | BPh₃ (Triphenylborane) |

|---|---|---|

| Air stability | Days | Hours |

| Hydrolysis resistance | High | Low |

| Thermal decomposition | >200°C | 160°C |

Applications De Recherche Scientifique

Chemical Synthesis

Reagent in Organic Chemistry

Trimesitylborane is widely used as a reagent in organic synthesis. It acts as a reducing agent and is involved in the formation of complex organic molecules. Its ability to donate electrons allows it to participate in various reduction reactions. For instance, it can reduce carbonyl compounds to alcohols and is also utilized in the synthesis of boron-containing compounds.

Synthetic Pathways

The synthesis of this compound typically involves the reaction of boron trichloride with mesityl magnesium bromide under inert conditions:

This reaction highlights its utility in generating boron compounds that are crucial for further chemical transformations .

Material Science

Organic Light Emitting Diodes (OLEDs)

this compound derivatives are explored for their potential in OLED technology due to their favorable photophysical properties. They serve as electron transport materials and emitters in OLED devices. For example, triarylborane-based compounds have demonstrated high efficiency in blue emission with significant external quantum efficiency (EQE) values:

| Compound Name | Emission Peak (nm) | EQE (%) | CIE Coordinates |

|---|---|---|---|

| BuCzoB | 485 | 26.1 | (0.142, 0.344) |

| BuCzMeoB | 478 | 32.8 | (0.135, 0.266) |

| CzMeoB | 456 | 18.4 | (0.138, 0.140) |

These results illustrate the effectiveness of this compound derivatives as blue TADF emitters, which are essential for high-performance OLEDs .

Biological Applications

Biological Imaging and Probes

Research is ongoing into the use of this compound derivatives for biological imaging and as probes for detecting specific biomolecules. Their ability to form stable complexes with various anions enhances their utility in biological systems .

Therapeutic Potential

Studies are investigating the potential of these compounds in drug delivery systems due to their favorable interactions with cellular components. The Lewis acidic nature of this compound allows it to interact with biological molecules, potentially altering cellular processes and signaling pathways .

Case Studies

Case Study: OLED Performance

In a study focusing on triarylborane-based OLEDs, researchers developed several compounds that exhibited strong blue emission characteristics while maintaining high thermal stability. The devices constructed from these materials demonstrated luminance values exceeding 9000 cd/m² at low driving voltages, showcasing their potential for commercial applications .

Case Study: Biological Probes

Another significant application was demonstrated through the use of this compound derivatives as imaging agents in live-cell studies. These compounds allowed for real-time monitoring of cellular processes due to their selective binding properties and fluorescence characteristics .

Mécanisme D'action

The mechanism of action of trimesitylborane involves the interaction of the boron atom with various substrates. The boron atom in this compound is electron-deficient, making it a strong Lewis acid. This allows it to form stable complexes with electron-rich species, facilitating various chemical transformations. The mesityl groups provide steric protection, enhancing the stability of the boron center and allowing for selective reactions .

Comparaison Avec Des Composés Similaires

Triphenylborane: Similar to trimesitylborane but with phenyl groups instead of mesityl groups.

Tris(pentafluorophenyl)borane: Contains pentafluorophenyl groups, making it more electron-deficient and reactive.

Dimesitylboron fluoride: Contains two mesityl groups and one fluoride, offering different reactivity and stability

Uniqueness of this compound: this compound is unique due to the presence of three mesityl groups, which provide both steric protection and electronic effects that enhance its stability and reactivity. This makes it a valuable reagent in various chemical reactions and applications .

Activité Biologique

Trimesitylborane (TMB), or tris(2,4,6-trimethylphenyl)borane, is a triarylborane compound that has garnered attention for its diverse applications in chemistry and biology. This article explores its biological activity, including its mechanisms of action, biochemical properties, and potential therapeutic applications.

Target of Action:

this compound primarily functions as a reducing agent. It interacts with various biomolecules through reduction reactions, donating electrons to other molecules and facilitating biochemical transformations. This property underpins its utility in organic synthesis and biological applications.

Mode of Action:

The compound exhibits Lewis acid characteristics, allowing it to form stable complexes with anions such as fluoride and cyanide. These interactions can influence various biochemical pathways, affecting cellular functions and signaling mechanisms.

Cellular Effects:

TMB influences cellular processes by modulating gene expression, cell signaling pathways, and metabolic activities. Its ability to interact with enzymes and proteins can lead to significant alterations in cell function, which is crucial for understanding its potential therapeutic applications.

Molecular Mechanism:

At the molecular level, TMB binds to biomolecules, either inhibiting or activating enzymatic activity. The formation of complexes with various anions can alter biochemical pathways and cellular functions, highlighting its potential role in drug development.

Case Studies

-

Synthesis of Sandwich Complexes:

TMB has been employed in the synthesis of sandwich complexes with fluoroborate and cyanoborate derivatives. These complexes exhibit unique properties that may be exploited in biological imaging and as probes for detecting specific biomolecules. -

Dosage Effects in Animal Models:

Research indicates that the effects of TMB vary significantly with dosage in animal models. Lower doses may yield beneficial effects while higher doses could lead to toxicity. Understanding these dose-dependent effects is vital for developing safe therapeutic applications. -

Metabolic Pathways:

Studies have shown that TMB interacts with various enzymes involved in metabolic pathways, influencing metabolite levels and overall metabolic flux. This interaction provides insights into the compound's role in cellular metabolism and its potential implications for health.

Research Applications

This compound has several applications across different fields:

- Chemistry: Used as a reagent in synthesizing complex organic molecules.

- Biology: Investigated for potential use in biological imaging and as probes for specific biomolecules.

- Medicine: Ongoing research aims to explore TMB derivatives in drug delivery systems and therapeutic agents.

- Industry: Utilized in producing advanced materials like polymers and electronic components .

Data Table: Summary of Biological Activities

| Activity | Description | References |

|---|---|---|

| Reducing Agent | Donates electrons in biochemical reactions | |

| Lewis Acid Interaction | Forms complexes with anions influencing biochemical pathways | |

| Cellular Signaling Modulation | Alters gene expression and cell signaling pathways | |

| Dosage-Dependent Effects | Varies from beneficial at low doses to toxic at high doses | |

| Metabolic Interactions | Affects enzyme activity and metabolite levels |

Propriétés

IUPAC Name |

tris(2,4,6-trimethylphenyl)borane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H33B/c1-16-10-19(4)25(20(5)11-16)28(26-21(6)12-17(2)13-22(26)7)27-23(8)14-18(3)15-24(27)9/h10-15H,1-9H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXFWLXFJBVILBE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=C(C=C1C)C)C)(C2=C(C=C(C=C2C)C)C)C3=C(C=C(C=C3C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H33B | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80302271 | |

| Record name | Trimesitylborane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80302271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

368.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7297-95-2 | |

| Record name | Trimesitylborane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=149907 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Trimesitylborane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80302271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.